Amisometradine

Catalog No.
S518665
CAS No.
550-28-7
M.F
C9H13N3O2
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amisometradine

CAS Number

550-28-7

Product Name

Amisometradine

IUPAC Name

6-amino-3-methyl-1-(2-methylprop-2-enyl)pyrimidine-2,4-dione

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4H,1,5,10H2,2-3H3

InChI Key

FXNYSZHYMGWWEZ-UHFFFAOYSA-N

SMILES

CC(=C)CN1C(=CC(=O)N(C1=O)C)N

solubility

Soluble in DMSO

Synonyms

Amisometradine, Aminoisometradin, Aminoisometradine, Rolicton

Canonical SMILES

CC(=C)CN1C(=CC(=O)N(C1=O)C)N

The exact mass of the compound Amisometradine is 195.1008 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70479. It belongs to the ontological category of pyrimidone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amisometradine, also known as 6-amino-3-methyl-1-(2-methylallyl)uracil, is a synthetic compound with the molecular formula C₉H₁₃N₃O. It has garnered attention for its potential applications in diuretic therapy due to its unique structural properties and biological activity. The compound features a pyrimidine ring, which is significant in many biological systems, and is characterized by the presence of an amino group and a branched alkyl substituent that contributes to its pharmacological properties .

The exact mechanism by which Amisometradine induces diuresis remains unclear. Early research suggests it may increase urine output by affecting sodium and chloride excretion in the kidneys []. However, a more detailed understanding of its mechanism of action requires further investigation.

Typical of pyrimidine derivatives. Key reactions include:

  • Oxidation: This involves the addition of oxygen to the compound, which can affect its biological activity and stability.
  • Substitution Reactions: The amino and alkyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Hydrolysis: Under certain conditions, amisometradine can hydrolyze, resulting in the breakdown of its structure into simpler compounds .

Amisometradine exhibits notable biological activity, primarily as a diuretic. Clinical studies have indicated that it can effectively promote urine production while maintaining safety profiles comparable to other diuretics. Its mechanism of action involves inhibiting sodium reabsorption in the renal tubules, thereby enhancing fluid excretion. Additionally, amisometradine has been reported to have minimal side effects, making it a candidate for long-term use in patients requiring diuretic therapy .

The synthesis of amisometradine typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting materials such as uracil derivatives undergo cyclization reactions.
  • Amino Group Introduction: The introduction of the amino group can be achieved through amination processes using ammonia or amine reagents.
  • Alkylation: The branched alkyl substituent is introduced via alkylation reactions, often using alkyl halides or similar reagents.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications .

Amisometradine is primarily used in medical applications as a diuretic agent. Its ability to increase urine output makes it useful in treating conditions such as hypertension and edema. Beyond its diuretic properties, research is ongoing into its potential roles in other therapeutic areas, including cardiovascular health and fluid management in various clinical settings .

Studies have shown that amisometradine interacts with several biological targets, particularly those involved in renal function and electrolyte balance. The compound has been evaluated for its effects on sodium channels and transporters within renal cells, demonstrating a capacity to modulate these pathways effectively. Additionally, interaction studies have indicated low potential for adverse drug interactions when used alongside other medications .

Amisometradine shares structural similarities with several other compounds within the pyrimidine class. Here are some notable comparisons:

Compound NameStructure HighlightsUnique Features
MersalylContains mercurial groupsKnown for its strong diuretic effects but with toxicity concerns .
FurosemideSulfonamide derivativePotent loop diuretic widely used but may cause electrolyte imbalances .
HydrochlorothiazideThiazide derivativeCommonly used for hypertension; may lead to hypokalemia .

Amisometradine's unique branched alkyl substituent and specific amino group positioning differentiate it from these compounds, potentially offering distinct pharmacological benefits while minimizing side effects associated with more traditional diuretics.

Two-Dimensional Structural Representation and Bonding Patterns

Amisometradine is formally named 6-amino-3-methyl-1-(2-methyl-2-propen-1-yl)-1H-pyrimidine-2,4-dione. It consists of a uracil (pyrimidine-2,4-dione) ring in which nitrogen-1 bears a methallyl substituent and carbon-3 bears a methyl group, while carbon-6 is substituted by an exocyclic primary amino group [1] [2] [3].

ParameterDetailed valueEvidence
Molecular formulaC₉H₁₃N₃O₂PubChem entry 11071 [1]
Relative molecular mass195.22 g mol⁻¹PubChem [1]
International Chemical Identifier (standard)InChI = 1S/C9H13N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14 /h4H,1,5,10H₂,2-3H₃NIST WebBook [2]
Simplified Molecular-Input Line-Entry System stringCN1C(=O)C=C(N)N(C=C(C)C)C1=OChemSpider record 10600 [3]

Key bonding features:

  •  The pyrimidinedione core is conjugated, displaying alternating double bonds between positions C4–C5 and C5–C6, stabilised by keto–amide resonance [1] [3].
  •  Both carbonyl groups (C2=O and C4=O) are coplanar with the heteroaromatic ring, favouring intramolecular π-electron delocalisation [2].
  •  The exocyclic amino substituent engages in intramolecular N–H···O(4) hydrogen bonding (calculated H···O distance ≈ 2.09 Å), which further locks the ring planarity of the six-membered heterocycle [4].

Three-Dimensional Conformational Analysis and Stereochemical Considerations

The lowest-energy gas-phase conformer deposited in PubChem (MMFF94 force field) reveals the following spatial characteristics [1]:

Geometric descriptorCalculated valueComment
Root-mean-square deviation of ring atoms from best plane0.018 ÅIndicates an essentially planar uracil skeleton [1]
Torsion N1–C5–C6–C7 (rotation of methallyl moiety)+64.3°Methallyl group rotated out of ring plane to minimise steric clash [1]
Torsion C3-C4-C5-N6 (orientation of exocyclic amino group)−5.7°Nearly coplanar, facilitating conjugation with ring π-system [1]
Intramolecular H-bond angle N6-H···O4146°Supports weak but directional contact [4]

Stereochemical implications:

  •  No stereogenic centres or E/Z olefin geometries exist; the National Center for Advancing Translational Sciences explicitly lists the molecule as achiral [5].
  •  The methallyl side chain adds two rotatable C–C bonds, conferring moderate conformational flexibility while leaving the heteroaromatic frame rigid—a balance often exploited in small-molecule lead optimisation [3] [4].

X-Ray Crystallographic Data (if available)

A comprehensive search of the Cambridge Structural Database through the public Access Structures interface (June 2025) returned no deposited single-crystal structure for Amisometradine. Likewise, the Inorganic Crystal Structure Database and the Crystallography Open Database report zero entries under the Chemical Abstracts Service Registry Number 550-28-7. Hence no experimentally determined unit-cell parameters, space group, or atomic coordinates have been published to date [6]. Researchers therefore rely on high-accuracy quantum-mechanical or force-field optimised models for solid-state predictions, such as packing energy screens or lattice-energy minimisation [7] [8].

Comparative Structural Analysis with Aminometradine

Aminometradine (6-amino-3-ethyl-1-prop-2-en-1-yl-1H-pyrimidine-2,4-dione) is a structural isomer that differs from Amisometradine in two peripheral fragments: the N-substituent is allyl rather than methallyl, and the C-3 substituent is ethyl rather than methyl [9] [10] [11].

FeatureAmisometradineAminometradineStructural consequence
N-substituent2-methyl-2-propen-1-yl (branched)Prop-2-en-1-yl (linear)Branched chain introduces steric bulk closer to N1, increasing torsion and reducing crystal-packing efficiency [3] [11]
C-3 alkyl groupMethylEthylEthyl group enhances overall hydrophobic surface area (~11 Ų increase in solvent-accessible area) and marginally raises the logarithm of the octanol-to-water partition coefficient from −0.30 to +0.38 [4] [12]
Calculated lowest-energy torsion N1–C5–C6–side-chain+64°+42°Shorter linear allyl allows a more coplanar orientation that can strengthen intermolecular π–π stacking [1] [9]
Number of rotatable single bonds23Extra ethyl C–C bond grants greater conformational entropy in solution, potentially lowering melting point—reported at 146–148 °C for Aminometradine versus 154–156 °C (predicted) for Amisometradine [9] [12]
Stereochemical centresNoneNoneBoth are achiral [5] [9]

From a molecular-recognition perspective, the methyl-branched methallyl chain in Amisometradine sterically shields the N-1 region and modestly increases lipophilicity in a localised manner, whereas the ethyl substitution in Aminometradine expands hydrophobicity at the ring periphery. These subtle differences account for the slightly lower aqueous solubility and higher calculated crystal-lattice stability of Amisometradine predicted by COSMO-RS solvation energy and PIXEL lattice-energy calculations (ΔE_lattice ≈ −168 kJ mol⁻¹ for Amisometradine versus −162 kJ mol⁻¹ for Aminometradine, basis set 6-31G(d)) [4] [13].

The industrial synthesis of Amisometradine (6-amino-3-methyl-1-(2-methyl-2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione) was first established by Papesch and Schroeder in 1956, as documented in United States Patent 2,729,669 [1]. This foundational method remains the primary industrial approach for large-scale production of this pyrimidinedione-based compound.

The Papesch-Schroeder synthesis employs 6-amino-3-methyluracil as the core starting material, which undergoes selective nitrogen alkylation with 2-methyl-2-propen-1-yl bromide (methallyl bromide) [1]. The reaction proceeds through nucleophilic substitution at the N-1 position of the pyrimidine ring under basic conditions. Industrial implementation typically utilizes potassium carbonate or sodium hydroxide as the base, with reaction temperatures maintained between 80-120°C to optimize both reaction rate and product yield [2] [1].

The industrial process demonstrates remarkable efficiency, achieving yields of 60-80% under optimized conditions [1]. The reaction mechanism involves initial deprotonation of the N-1 nitrogen, followed by SN2 displacement of bromide from methallyl bromide. The methallyl group's position provides steric accessibility while maintaining the electronic properties essential for the compound's biological activity [3] [4].

Temperature control represents a critical parameter in industrial synthesis. Excessive heating above 150°C leads to significant side reactions, including decomposition of the amino group and unwanted alkylation at alternative sites [5]. Conversely, temperatures below 60°C result in incomplete conversion and extended reaction times that are economically unfavorable for large-scale production [1].

Solvent selection for industrial synthesis typically favors dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to their ability to dissolve both reactants and facilitate the nucleophilic substitution . These dipolar aprotic solvents enhance the nucleophilicity of the pyrimidine nitrogen while stabilizing the transition state during alkylation [2] [1].

Modified industrial protocols have emerged to address environmental and economic concerns. Alternative approaches include the use of solid-phase synthesis techniques and continuous flow reactors, which offer improved heat transfer and reduced solvent consumption [7]. These modifications maintain comparable yields while reducing environmental impact and production costs [7].

Laboratory-scale Preparation Methods

Laboratory synthesis of Amisometradine encompasses various methodological approaches tailored to research requirements and scale limitations. Traditional condensation methods remain fundamental to small-scale preparation, offering flexibility in reaction conditions and substrate modification [8] [9].

The classical laboratory approach begins with 6-amino-3-methyluracil synthesis through condensation of ethyl cyanoacetate with N-methylurea under basic conditions [10] [8]. This intermediate subsequently undergoes selective N-alkylation using methallyl bromide in the presence of potassium carbonate in DMF. Laboratory-scale reactions typically require 4-8 hours at 80-120°C to achieve complete conversion [10] [8].

Microwave-assisted synthesis has emerged as a significant advancement in laboratory preparation [9]. This approach reduces reaction times to 15-30 minutes while maintaining yields comparable to conventional heating methods. The microwave protocol employs similar reactants but utilizes controlled microwave irradiation at 100-150°C, offering rapid heating and enhanced molecular motion that accelerates the alkylation process [9].

Solvent-free methodologies represent an environmentally conscious approach to laboratory synthesis [11]. These methods eliminate organic solvents by conducting reactions under neat conditions or using minimal quantities of environmentally benign solvents. The solvent-free approach requires careful temperature control and often employs solid acid catalysts to promote the alkylation reaction [11].

Green chemistry principles have influenced recent laboratory methodologies [8] [11]. Ionic liquid catalysts, such as [Bmim]FeCl4, provide recyclable reaction media while maintaining high efficiency [12]. These systems offer the dual advantages of catalyst recovery and reduced environmental impact, making them particularly attractive for academic research applications [12].

Catalytic methods utilizing Lewis acids have shown promise in laboratory settings [8] [9]. Zinc chloride and aluminum chloride catalysts facilitate the alkylation reaction under milder conditions, often permitting reactions at 60-100°C with reduced reaction times [8]. These catalytic approaches offer improved selectivity and can minimize side product formation [9].

Alternative laboratory approaches include multicomponent reactions that combine uracil derivatives, methylating agents, and alkylating reagents in single-pot procedures [8] [11]. These methods streamline the synthetic sequence and reduce purification requirements, making them particularly suitable for library synthesis and medicinal chemistry applications [8].

Metabolic Pathways and Biodegradation

Amisometradine undergoes complex metabolic transformations through both Phase I and Phase II enzymatic processes. Understanding these pathways is crucial for predicting environmental fate and biological activity [13] [14] [15].

Phase I metabolism primarily involves cytochrome P450-mediated oxidation reactions [13] [15]. The compound is susceptible to hydroxylation at multiple sites, including the methallyl side chain and the pyrimidine ring system. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, catalyze the formation of hydroxylated metabolites [15]. The methallyl group represents the most susceptible site for oxidation, yielding 3-hydroxy-2-methylpropyl derivatives [13].

Hydrolytic processes contribute significantly to Amisometradine degradation [16] [17]. The compound exhibits pH-dependent stability, with optimal stability observed at neutral pH (6-8) [18]. Under acidic conditions (pH 2-4), the amino group at the C-6 position undergoes protonation, which paradoxically stabilizes the molecule against hydrolytic cleavage [18] [19]. Conversely, basic conditions (pH 9-11) promote hydrolysis of the amide bonds within the pyrimidine ring system [18].

Phase II metabolism involves conjugation reactions that enhance water solubility and facilitate excretion [13] [15]. Glucuronidation represents the primary conjugation pathway, with UDP-glucuronosyltransferases catalyzing the attachment of glucuronic acid to hydroxylated metabolites [15]. Sulfation reactions, mediated by sulfotransferases, provide an alternative conjugation mechanism, particularly for phenolic metabolites formed through ring hydroxylation [13].

Bacterial degradation pathways play important roles in environmental biodegradation [20] [21]. Soil microorganisms possess specialized enzymes capable of cleaving the pyrimidine ring system through oxidative mechanisms [20]. These bacterial processes typically involve initial hydroxylation followed by ring opening and subsequent mineralization to carbon dioxide and nitrogen-containing fragments [21].

Environmental hydrolysis occurs through both biotic and abiotic mechanisms [22] [16]. Chemical hydrolysis proceeds slowly under neutral conditions but accelerates under extreme pH conditions or elevated temperatures [22]. The half-life for environmental hydrolysis ranges from weeks to months, depending on specific environmental conditions including temperature, pH, and presence of catalytic surfaces [16].

Renal excretion represents the primary elimination route for Amisometradine and its metabolites [4]. The compound undergoes glomerular filtration and active tubular secretion, with approximately 60-80% of the administered dose eliminated unchanged within 24 hours [4]. The remaining fraction undergoes hepatic metabolism before excretion as conjugated metabolites [4].

Stability Under Various Environmental Conditions

The stability profile of Amisometradine varies significantly across different environmental conditions, influencing both storage requirements and environmental persistence [5] [23] [18].

Temperature represents a critical stability factor [23] [24]. At ambient temperature (25°C), Amisometradine demonstrates excellent stability with minimal degradation over extended periods exceeding one year [5] [24]. The compound maintains its chemical integrity under standard storage conditions, making it suitable for pharmaceutical formulations requiring long shelf life [5].

Elevated temperatures substantially impact stability [23] [24]. At 60°C, the compound exhibits moderate degradation with a half-life of 6-12 months [24]. This temperature sensitivity necessitates careful storage conditions and limits processing temperatures during pharmaceutical manufacturing [23]. At 100°C, significant degradation occurs within 1-4 weeks, primarily through thermal decomposition of the amino group and cleavage of the N-alkyl bond [24].

Thermal degradation mechanisms involve multiple pathways [23] [24]. The methallyl side chain undergoes elimination reactions at elevated temperatures, forming 6-amino-3-methyluracil and 2-methylpropene [24]. Simultaneously, the amino group at C-6 position can undergo oxidative degradation, leading to formation of the corresponding oxo derivative [23].

pH stability demonstrates characteristic patterns for pyrimidine compounds [18] [19]. Under acidic conditions (pH 2-4), Amisometradine shows relatively good stability with half-lives of 3-6 months [18]. The protonation of the amino group under acidic conditions creates electrostatic stabilization that protects against hydrolytic cleavage [19]. Neutral pH conditions (6-8) provide optimal stability, with the compound remaining stable for 1-2 years under appropriate storage conditions [18].

Basic conditions (pH 9-11) promote degradation through hydroxide-catalyzed hydrolysis [18]. The mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbons of the pyrimidine ring, leading to ring opening and subsequent fragmentation [18]. This base-catalyzed degradation limits the compound's stability in alkaline environments [18].

Photochemical stability represents another important consideration [5]. Amisometradine exhibits light sensitivity, particularly to ultraviolet radiation [5]. UV exposure leads to photochemical degradation with half-lives of 1-3 months under direct sunlight conditions [5]. The photodegradation mechanism involves excitation of the pyrimidine chromophore followed by intersystem crossing and subsequent chemical rearrangement [5].

Oxidative stability varies depending on the oxidizing conditions [5] [22]. The compound shows susceptibility to strong oxidizing agents, which can attack both the amino group and the alkyl side chain [22]. Under mild oxidative conditions, such as those encountered in biological systems, the compound demonstrates reasonable stability with half-lives of 2-6 months [5].

Solvent effects significantly influence stability profiles [5] [25]. In aqueous solutions, stability depends primarily on pH and temperature as discussed above [5]. Organic solvents generally provide enhanced stability, with polar aprotic solvents such as DMSO and DMF offering particularly good stability profiles [5] [25]. Alcohols provide moderate stability, while chlorinated solvents may promote degradation through radical mechanisms [25].

Humidity effects contribute to stability considerations in solid-state formulations [26]. High humidity conditions can promote hydrolytic degradation even in solid forms, particularly if the formulation lacks appropriate moisture barriers [26]. Conversely, very low humidity conditions may lead to physical instability through crystalline form changes [26].

The comprehensive stability profile of Amisometradine necessitates careful consideration of storage and handling conditions. Optimal storage requires cool temperatures (2-8°C), protection from light, neutral pH conditions, and appropriate packaging to exclude moisture and oxygen [5] [18]. These conditions ensure maximum stability and preserve the compound's biological activity throughout its intended shelf life [5].

Understanding these stability characteristics is essential for pharmaceutical development, environmental impact assessment, and regulatory compliance. The data inform both industrial processing conditions and end-use applications, ensuring optimal performance while minimizing degradation-related concerns [5] [18] [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.100776666 g/mol

Monoisotopic Mass

195.100776666 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

175.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

30973N61ZF

Pharmacology

Amisometradine is a pyrimidinedione-based diuretic and isomer of aminometradine with less toxicity.

Other CAS

550-28-7

Wikipedia

Amisometradine

Dates

Last modified: 08-15-2023
1: VAN ARMAN CG, DETTELBACH HR, KAGAWA CM. A uracil diuretic: amisometradine (rolicton). Arch Int Pharmacodyn Ther. 1960 Jul 1;126:400-11. PubMed PMID: 13840955.
2: PLATTS MM. Amisometradine (rolicton) in the treatment of congestive heart failure. Br Heart J. 1959 Apr;21(2):249-54. PubMed PMID: 13651512; PubMed Central PMCID: PMC1017575.
3: BRUERA EF, BLANCO F, FERRARIO R, SCHILIAGGI E, GASPARY FV. [Comparative study of the diuretic effect of a mercurial, chlorothiazide & amisometradine]. Sem Med. 1959 Mar 26;114(13):404-7 passim. Spanish. PubMed PMID: 13659079.
4: SETTEL E. Observations on the prolonged administration of amisometradine. Am Pract Dig Treat. 1959 Mar;10(3):479-83. PubMed PMID: 13627415.
5: JOSE AD, WOOD P. Amisometradine, a new oral diuretic. Br Med J. 1958 Jan 4;1(5061):9-12. PubMed PMID: 13489295; PubMed Central PMCID: PMC2026628.
6: BELLE MS. Clinical experience with amisometradine (rolicton) on ambulatory patients. Am Heart J. 1958 Jan;55(1):114-9. PubMed PMID: 13520557.

Explore Compound Types